molecular formula C19H24FN3O4S B14765102 N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide

N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide

Cat. No.: B14765102
M. Wt: 409.5 g/mol
InChI Key: VFOIRMMPQQOVSY-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl, formyl, and isopropyl groups. The final step involves the sulfonamide formation. Common reagents used in these reactions include various halides, amines, and sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative .

Scientific Research Applications

N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes and receptors involved in inflammatory and microbial processes. The compound may also interfere with cellular signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its pyrimidine core and sulfonamide moiety contribute to its anti-inflammatory and antimicrobial activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H24FN3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-formyl-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide

InChI

InChI=1S/C19H24FN3O4S/c1-12(2)16-15(10-24)17(13-6-8-14(20)9-7-13)22-18(21-16)23(5)28(26,27)11-19(3,4)25/h6-10,12,25H,11H2,1-5H3

InChI Key

VFOIRMMPQQOVSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O

Origin of Product

United States

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